N-(4-Bromophenyl)methanesulfonamide

Description

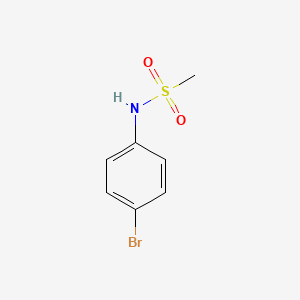

Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c1-12(10,11)9-7-4-2-6(8)3-5-7/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKOIRAFXKFYZHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351683 | |

| Record name | N-(4-Bromophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4284-50-8 | |

| Record name | N-(4-Bromophenyl)methanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4284-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Bromophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Bromophenyl)methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-(4-Bromophenyl)methanesulfonamide CAS number 4284-50-8 properties

An In-depth Technical Guide to N-(4-Bromophenyl)methanesulfonamide (CAS: 4284-50-8)

Introduction: Unveiling a Versatile Synthetic Intermediate

This compound, CAS number 4284-50-8, is an organosulfur compound that has emerged as a molecule of significant interest in the landscape of synthetic and medicinal chemistry. While structurally unassuming, it embodies a strategic combination of functional groups: a reactive aryl bromide, a versatile methanesulfonamide moiety, and an aromatic core. This unique constitution makes it an invaluable building block for the synthesis of more complex molecular architectures.[1]

Its primary significance lies in its utility as a key intermediate in the development of pharmacologically active agents. Notably, the 4-bromophenyl sulfonamide scaffold has been instrumental in the discovery of potent dual endothelin receptor antagonists, a class of drugs with applications in treating conditions like pulmonary arterial hypertension.[1][2][3] The bromine atom provides a crucial handle for late-stage functionalization via cross-coupling reactions, allowing for the systematic exploration of chemical space in structure-activity relationship (SAR) studies.[1][4] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, designed to empower researchers in leveraging its full potential.

| Identifier | Value |

| CAS Number | 4284-50-8[1][5][6] |

| Molecular Formula | C₇H₈BrNO₂S[1][5][6] |

| Molecular Weight | 250.11 g/mol [1][7][8] |

| IUPAC Name | This compound[1][6] |

| Synonyms | 4-(Methylsulfonylamido)bromobenzene, N-(4-bromo-phenyl)-methanesulphonamide, 4′-Bromomethanesulfonanilide[1][5][7] |

| InChI Key | KKOIRAFXKFYZHQ-UHFFFAOYSA-N[5][7][9] |

| Canonical SMILES | CS(=O)(=O)NC1=CC=C(C=C1)Br[1][5] |

digraph "N_4_Bromophenyl_methanesulfonamide_Structure" { graph [layout=neato, overlap=false, splines=true, size="6,4", ratio=fill, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N [label="N", fontcolor="#4285F4"]; S [label="S", fontcolor="#FBBC05"]; O1 [label="O", fontcolor="#EA4335"]; O2 [label="O", fontcolor="#EA4335"]; Br [label="Br", fontcolor="#34A853"]; C_Me [label="C"]; H_N [label="H", fontcolor="#4285F4"]; H_Me1 [label="H"]; H_Me2 [label="H"]; H_Me3 [label="H"];

// Position nodes C1 [pos="0,0!"]; C2 [pos="-1.2,-0.7!"]; C3 [pos="-1.2,-2.1!"]; C4 [pos="0,-2.8!"]; C5 [pos="1.2,-2.1!"]; C6 [pos="1.2,-0.7!"]; N [pos="2.4,0!"]; S [pos="3.6,0.7!"]; O1 [pos="3.6,2.1!"]; O2 [pos="4.8,0!"]; C_Me [pos="3.6,-0.7!"]; Br [pos="0,-4.2!"]; H_N [pos="2.4,0.9!"]; H_Me1 [pos="2.8,-1.2!"]; H_Me2 [pos="4.4,-1.2!"]; H_Me3 [pos="3.6,-1.6!"];

// Benzene ring with alternating bonds C1 -- C2; C2 -- C3 [style=double]; C3 -- C4; C4 -- C5 [style=double]; C5 -- C6; C6 -- C1 [style=double];

// Substituents C1 -- N; C4 -- Br; N -- S; N -- H_N; S -- O1 [style=double]; S -- O2 [style=double]; S -- C_Me; C_Me -- H_Me1; C_Me -- H_Me2; C_Me -- H_Me3;

// Add implicit hydrogens on the ring for clarity node [shape=none, label="H"]; H2[pos="-2.1,-0.3!"]; C2 -- H2; H3[pos="-2.1,-2.5!"]; C3 -- H3; H5[pos="2.1,-2.5!"]; C5 -- H5; H6[pos="2.1,-0.3!"]; C6 -- H6; }

Caption: Chemical structure of this compound.

PART 2: Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's physical and spectral properties is foundational for its application in research and development. These characteristics govern its behavior in different media, its reactivity, and the analytical methods required for its identification and quantification.

Physicochemical Properties

This compound is an off-white to light brown crystalline solid at ambient temperature.[1][10] Its high melting and boiling points are indicative of strong intermolecular forces, primarily hydrogen bonding mediated by the sulfonamide N-H group and dipole-dipole interactions from the polar S=O bonds.[1] The compound's moderate lipophilicity, suggested by its LogP value, indicates a balance between hydrophobic (bromophenyl ring) and hydrophilic (sulfonamide group) characteristics, which is a critical parameter for predicting its behavior in biological systems and chromatographic separations.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Physical Form | Solid, Crystalline Powder | [1][11] |

| Melting Point | 137-141 °C | [1][6][7][11] |

| Boiling Point | 333.0 °C (at 760 mmHg, Predicted) | [1][6] |

| Density | 1.711 g/cm³ (Predicted) | [1][6] |

| LogP | 1.96 - 2.97 | [1][8] |

| Polar Surface Area (PSA) | 42.1 - 54.6 Ų | [1][8] |

| Index of Refraction | 1.623 (Predicted) |[1] |

Note: Predicted values for boiling point, density, and index of refraction are computationally derived. Discrepancies in reported LogP and PSA values may arise from different calculation algorithms and highlight the importance of experimental validation for critical applications.

Solubility Profile

The solubility is dictated by the interplay between the nonpolar bromophenyl ring and the polar sulfonamide functional group. The sulfonamide moiety can engage in hydrogen bonding, conferring solubility in polar solvents.[5] Conversely, the large, hydrophobic aryl bromide group limits its aqueous solubility.[10]

Table 2: Qualitative Solubility

| Solvent Class | Example(s) | Solubility | Rationale |

|---|---|---|---|

| Polar Protic | Water, Ethanol, Methanol | Low in water, Soluble in alcohols | The hydrophobic aryl group limits water solubility. Alcohols are better able to solvate both polar and nonpolar regions.[5][10] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | Strong dipole moments can effectively solvate the polar sulfonamide group. |

| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The molecule's overall polarity is too high for significant solvation in nonpolar media.[10] |

| Chlorinated | Dichloromethane (DCM) | Moderately Soluble | Offers a balance of polarity suitable for dissolving the compound. |

Spectroscopic Signature

Spectroscopic analysis provides an unambiguous fingerprint for the compound's identity and purity.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, the spectrum is expected to show three distinct signals:

-

Aromatic Protons: Two doublets in the ~7.2-7.6 ppm region, characteristic of a para-substituted benzene ring (an AA'BB' system).

-

N-H Proton: A broad singlet, typically downfield (>9.0 ppm), which is exchangeable with D₂O.

-

Methyl Protons: A sharp singlet around 3.0 ppm corresponding to the three protons of the CH₃ group.[12]

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display five signals:

-

Aromatic Carbons: Four signals for the benzene ring carbons, with the carbon attached to bromine (C-Br) appearing at ~118-122 ppm and the carbon attached to nitrogen (C-N) at ~137-140 ppm.

-

Methyl Carbon: One signal for the methyl carbon (CH₃) at ~38-40 ppm.[12]

-

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides confirmation of the key functional groups.

-

N-H Stretch: A sharp to moderately broad peak around 3200-3300 cm⁻¹.

-

S=O Stretches: Two strong, characteristic absorption bands for the sulfonyl group: an asymmetric stretch at ~1320-1350 cm⁻¹ and a symmetric stretch at ~1140-1160 cm⁻¹.[13]

-

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretch from the methyl group appears just below 3000 cm⁻¹.

-

C=C Aromatic Stretch: Peaks in the 1475-1600 cm⁻¹ region.

-

Spectral data for this compound can be accessed in public databases such as SpectraBase.[9]

PART 3: Synthesis and Reactivity

The synthetic accessibility of this compound is a key factor in its widespread use as a building block. Its reactivity is dominated by the chemistry of the aryl bromide and the sulfonamide N-H proton.

Synthetic Protocol: Sulfonamide Formation

The most direct and common method for synthesizing this compound is the reaction between 4-bromoaniline and methanesulfonyl chloride.[5] This is a classic nucleophilic substitution reaction where the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 4-Bromoaniline

Causality: This protocol utilizes pyridine as both the base and a solvent component, though an inert co-solvent like DCM is preferred for better reaction control and ease of workup. Cooling the initial reaction to 0 °C is crucial to manage the exothermic nature of the reaction between the highly reactive sulfonyl chloride and the amine.

-

Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 4-bromoaniline (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM, ~5-10 mL per mmol of aniline).

-

Base Addition: Add anhydrous pyridine (1.5 eq.) to the solution. Cool the flask to 0 °C using an ice bath.

-

Reagent Addition: Slowly add methanesulfonyl chloride (1.1 eq.) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition. Rationale: This prevents potential side reactions and decomposition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours, or until TLC analysis indicates the consumption of the starting aniline.

-

Workup: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (to remove pyridine), water, and brine. Self-Validation: The HCl wash will form a water-soluble pyridinium salt, effectively removing the base from the organic layer.

-

Isolation: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure this compound as a crystalline solid.

Chemical Reactivity and Synthetic Utility

The true value of this compound is realized in its subsequent transformations.

-

Palladium-Catalyzed Cross-Coupling: The C-Br bond is highly susceptible to oxidative addition to a Pd(0) catalyst, making it an excellent substrate for reactions like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination. This allows for the introduction of a wide array of aryl, alkyl, or amino substituents at the para-position, which is a cornerstone of modern drug discovery for generating molecular diversity.[1][4]

-

N-H Acidity: The proton on the sulfonamide nitrogen is acidic (pKa ~10) and can be removed by a suitable base. The resulting anion can be alkylated or acylated, although this is less common than reactions at the aryl bromide site.

PART 4: Applications in Drug Discovery and Research

The structural motifs within this compound are frequently encountered in molecules designed to interact with biological targets.

Core Scaffold for Endothelin Receptor Antagonists

The endothelin (ET) system, comprising ET peptides and their receptors (ETA and ETB), plays a critical role in vasoconstriction and cell proliferation. Antagonists of these receptors are therapeutic agents for pulmonary arterial hypertension (PAH). The N-(aryl)sulfonamide moiety is a key pharmacophore in several potent ET receptor antagonists.[1]

Research leading to the discovery of the dual antagonist Macitentan involved the exploration of bromophenyl sulfonamide derivatives.[2][3] In these structures, the this compound fragment serves as a foundational piece. The bromophenyl group often orients into a hydrophobic pocket of the receptor, while the sulfonamide provides critical hydrogen bonding interactions. SAR studies have shown that modifications at the 4-position of the phenyl ring (enabled by the bromine handle) significantly impact binding affinity and receptor selectivity (ETA vs. ETB).[1] For instance, certain 4-bromophenyl-containing compounds have demonstrated IC₅₀ values in the low nanomolar range for the ETA receptor.[1]

Caption: Role of NBPMS as a building block in a drug discovery workflow.

Potential in Other Therapeutic Fields

The sulfonamide functional group is a well-established "privileged scaffold" in medicinal chemistry, found in a wide range of antibacterial, diuretic, and anti-inflammatory drugs. While specific antibacterial or antitumor activity for this compound itself is not well-documented, its derivatives are of active interest. For example, related N-(4-bromophenyl)carboxamides have been used to generate compounds with potent activity against clinically isolated drug-resistant bacteria.[4][5]

PART 5: Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. It is classified as an irritant and is harmful if swallowed.[6][14]

Table 3: GHS Hazard and Precautionary Information

| Classification | Code | Statement |

|---|---|---|

| Hazard Statements | H302 | Harmful if swallowed.[6] |

| H315 | Causes skin irritation.[6] | |

| H319 | Causes serious eye irritation.[6] | |

| H335 | May cause respiratory irritation.[6] | |

| Precautionary Statements | P261 | Avoid breathing dust.[6] |

| P280 | Wear protective gloves/eye protection. |

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |

Handling Protocol:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, nitrile gloves, and chemical safety goggles.[1]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

- This compound - 4284-50-8 - Vulcanchem. (URL: )

- CAS 4284-50-8: this compound - CymitQuimica. (URL: )

- This compound, 97% | 4284-50-8 - ChemicalBook. (URL: )

- This compound 97 4284-50-8 - Sigma-Aldrich. (URL: )

- 4284-50-8 this compound AKSci X5288. (URL: )

- 4284-50-8|this compound|BLD Pharm. (URL: )

- This compound - SpectraBase. (URL: )

- SAFETY D

- Infrared and NMR (1 H& 13C)

- Compound this compound - Chemdiv. (URL: )

- The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan)

- Methanesulfonamide: A Versatile Building Block in Modern Organic Synthesis - Benchchem. (URL: )

- 4'-Bromoacetanilide - Solubility of Things. (URL: )

- The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed. (URL: )

- N-(4-acetylphenyl)methanesulfonamide | C9H11NO3S | CID 684083 - PubChem. (URL: )

- Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E.

Sources

- 1. This compound (4284-50-8) for sale [vulcanchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 4284-50-8: this compound [cymitquimica.com]

- 6. This compound, 97% | 4284-50-8 [m.chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Compound this compound - Chemdiv [chemdiv.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. 4284-50-8 this compound AKSci X5288 [aksci.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.com [fishersci.com]

- 15. 4284-50-8|this compound|BLD Pharm [bldpharm.com]

physicochemical properties of N-(4-Bromophenyl)methanesulfonamide

An In-depth Technical Guide to the Physicochemical Properties of N-(4-Bromophenyl)methanesulfonamide

Abstract

This compound is a sulfonamide derivative of significant interest as a versatile building block in medicinal chemistry and organic synthesis. A comprehensive understanding of its physicochemical properties is paramount for its effective application in drug design, formulation development, and synthetic strategy. This guide provides a detailed examination of the structural, thermal, and analytical characteristics of this compound. We present key quantitative data, including melting point, solubility, and partition coefficient (LogP), and outline robust, field-proven experimental protocols for their determination. This document is intended to serve as a vital resource for researchers, chemists, and drug development professionals, enabling them to leverage the full potential of this compound with a foundation of scientific integrity and technical precision.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the cornerstone of all subsequent research and development. This compound belongs to the organosulfur class of compounds, characterized by a sulfonamide functional group linking a methyl and a 4-bromophenyl substituent.[1]

-

IUPAC Name: this compound[1]

-

Synonyms: 4-(Methylsulfonylamido)bromobenzene, N-(4-bromo-phenyl)-methanesulphonamide[1]

The structure features a bromine atom in the para position of the phenyl ring relative to the sulfonamide linkage, which significantly influences its electronic properties and potential for further functionalization via cross-coupling reactions.[1]

Caption: 2D Chemical Structure of this compound.

A common and efficient synthetic route to this compound involves the reaction of 4-bromoaniline with methanesulfonyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.[1][3] This standard sulfonamide formation is a reliable method for producing the target molecule.

Caption: General Synthetic Pathway.

Core Physicochemical Properties

The physicochemical parameters of a compound dictate its behavior in various environments, which is critical for applications ranging from reaction kinetics to pharmacokinetics. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 250.11 - 250.12 g/mol | [1][2] |

| Appearance | White to off-white solid | [2] |

| Melting Point (Mp) | 137-141 °C | [1][2] |

| Boiling Point (Bp) | 333.0 ± 44.0 °C (Predicted) | [2] |

| Density | 1.711 ± 0.06 g/cm³ (Predicted) | [2] |

| Water Solubility (LogSw) | -2.5919 (Predicted) | [4] |

| Partition Coefficient (LogP) | 1.96 to 2.97 (Predicted) | [1][4] |

| Acidity (pKa) | 7.62 ± 0.10 (Predicted, acidic proton on N) | [2] |

| Polar Surface Area (PSA) | 42.11 - 54.55 Ų (Predicted) | [1][4] |

The melting point is a sharp range, indicative of a pure crystalline solid.[1][2] The predicted LogP value suggests moderate lipophilicity, implying a balance between aqueous and lipid solubility, a key consideration in drug design for membrane permeability.[1] Its predicted pKa of ~7.62 indicates that the sulfonamide proton is weakly acidic, a characteristic feature of this functional group.[2]

Analytical Characterization

Spectroscopic and Crystallographic Analysis

-

Mass Spectrometry (MS): In mass spectrometry, this compound would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The monoisotopic mass is approximately 248.9460 g/mol .[1][5]

-

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid.[6][7][8] For this compound, this technique would precisely map bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding involving the sulfonamide N-H group), providing unequivocal structural proof.[9]

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the thermal stability and phase behavior of pharmaceutical compounds.[10][11]

-

Differential Scanning Calorimetry (DSC): A DSC thermogram would show a sharp endothermic peak corresponding to the melting point range of 137-141 °C.[1][2] The absence of other thermal events prior to melting would confirm the lack of polymorphic transitions or solvent loss under the tested conditions.[12]

-

Thermogravimetric Analysis (TGA): TGA measures weight loss as a function of temperature. For a pure, anhydrous sample of this compound, the TGA curve would remain flat until the onset of thermal decomposition at a high temperature, indicating its stability.[10][11] This analysis is crucial for identifying the upper-temperature limit for handling and storage.

Chromatographic Profile

High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of non-volatile organic compounds like sulfonamides.[13][14] A reversed-phase HPLC method, using a C18 column with a mobile phase of acetonitrile and water (often with a formic acid modifier), would be effective.[14] Purity is determined by the relative area of the main peak, with pure samples showing a single, sharp peak.

Experimental Methodologies

The trustworthiness of physicochemical data hinges on the robustness of the experimental protocols used for their measurement.

Protocol 1: Melting Point Determination (Capillary Method)

This protocol is based on the standard laboratory technique for determining the melting range of a crystalline solid.[15][16]

-

Causality: A sharp melting range (typically <2 °C) is a primary indicator of purity. Impurities disrupt the crystal lattice, requiring less energy to break intermolecular forces, which leads to a depressed and broadened melting range.[15]

-

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Loading: Press the open end of a capillary tube into the sample powder, tapping the sealed end on a hard surface to pack a 2-3 mm column of the material.

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus (e.g., a Mel-Temp or DigiMelt).[17]

-

Rapid Determination (Optional): Heat the sample rapidly (10-20 °C/min) to find an approximate melting temperature.[17] Allow the apparatus to cool.

-

Accurate Determination: Using a fresh sample, heat rapidly to within 15-20 °C of the approximate melting point. Then, reduce the heating rate to 1-2 °C/min.[17]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is T₁ - T₂.

-

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reversed-phase HPLC method suitable for sulfonamide analysis.[14][18]

-

Causality: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For purity analysis, the goal is to achieve baseline separation of the main compound from any impurities.

-

Methodology:

-

System: An HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[14]

-

Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water containing 0.1% Formic Acid. A typical starting point could be 75:25 Water:Acetonitrile.[14]

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of ~0.25 mg/mL.[14] Filter the solution through a 0.45 µm syringe filter.

-

Analysis Conditions:

-

Data Analysis: Integrate the peak areas from the resulting chromatogram. Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100%.

-

Sources

- 1. This compound (4284-50-8) for sale [vulcanchem.com]

- 2. This compound, 97% | 4284-50-8 [m.chemicalbook.com]

- 3. CAS 4284-50-8: this compound [cymitquimica.com]

- 4. Compound this compound - Chemdiv [chemdiv.com]

- 5. PubChemLite - this compound (C7H8BrNO2S) [pubchemlite.lcsb.uni.lu]

- 6. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 7. excillum.com [excillum.com]

- 8. rigaku.com [rigaku.com]

- 9. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]

- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 11. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 12. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]

- 13. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sulfonamide Antibiotics Analyzed with HPLC- AppNote [mtc-usa.com]

- 15. SSERC | Melting point determination [sserc.org.uk]

- 16. studylib.net [studylib.net]

- 17. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 18. imeko.info [imeko.info]

N-(4-Bromophenyl)methanesulfonamide molecular structure and isomerism

An In-depth Technical Guide to the Molecular Structure and Isomerism of N-(4-Bromophenyl)methanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of this compound, a sulfonamide derivative of interest in synthetic and medicinal chemistry. We will delve into its core molecular architecture, explore the nuances of its potential isomerism, and provide validated experimental protocols for its synthesis and characterization. This document is structured to serve as a practical resource, blending foundational chemical principles with actionable laboratory insights.

Core Molecular Identity and Physicochemical Properties

This compound (CAS No: 4284-50-8) is an organosulfur compound featuring a central methanesulfonamide group linked to a 4-bromophenyl substituent at the nitrogen atom.[1] This structure makes it a valuable building block in organic synthesis, where the bromine atom can be functionalized via cross-coupling reactions and the sulfonamide moiety can participate in hydrogen bonding.[1]

The molecule's physical and chemical behaviors are dictated by its structure, influencing its solubility, reactivity, and potential biological interactions. A summary of its key properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₈BrNO₂S | [2][3] |

| Molecular Weight | 250.11 g/mol | [1][2] |

| Melting Point | 137-141 °C | [1][4] |

| Boiling Point | 333.0 °C (Predicted) | [1][4] |

| Density | 1.711 g/cm³ (Predicted) | [1] |

| LogP | 1.96 - 2.97 | [1][2] |

| Appearance | Solid | [1] |

Elucidation of the Molecular Structure

The molecular architecture of this compound is defined by the spatial arrangement of its constituent atoms and functional groups. The core structure consists of a tetrahedral sulfur atom double-bonded to two oxygen atoms and single-bonded to both a methyl group and the nitrogen of the N-(4-bromophenyl) group.[1]

Crystallographic Analysis

X-ray crystallography studies provide the most definitive insight into the solid-state structure. The structure of this compound has been determined, revealing key bond lengths and angles.[5] In the crystal lattice, molecules are interconnected, forming zigzag chains through intermolecular N—H⋯O hydrogen bonds.[5] This hydrogen bonding is a critical feature of sulfonamides, influencing their physical properties like melting point and crystal packing.

Caption: Sulfonamide-Sulfonimide tautomeric equilibrium.

The position of this equilibrium is highly dependent on the environment.

-

Gas Phase and Nonpolar Solvents: In the gas phase, the energy difference between the two tautomers is generally small, with the sulfonamide form being slightly more stable. [6][7]* Polar Solvents: As the polarity of the solvent increases, the preference can shift towards the sulfonimide tautomer. [6][7]This is attributed to the greater dipole moment of the sulfonimide form, which is better stabilized by polar solvent molecules. [7] While the sulfonamide form is predominant for most simple sulfonamides under typical conditions, understanding this tautomerism is crucial in drug development, as the minor tautomer could be the biologically active form or influence receptor binding.

Rotational Isomerism (Conformational Isomers)

Rotation around single bonds (C-N, N-S) leads to different spatial arrangements known as conformations or rotamers. For this compound, the barrier to rotation around these bonds is relatively low, meaning the conformers interconvert rapidly at room temperature and are not isolable. However, the relative orientation of the phenyl ring and the sulfonamide group is an important structural feature. Studies on similar molecules have identified cis and anti conformations, which can influence crystal packing and intramolecular hydrogen bonding. [8]

Validated Experimental Protocols

Synthesis of this compound

The most direct and widely employed synthesis is the reaction between methanesulfonyl chloride and 4-bromoaniline. The reaction requires a base to neutralize the hydrochloric acid byproduct.

Caption: General workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-bromoaniline (1.0 eq) and anhydrous dichloromethane (DCM). Cool the stirred solution to 0 °C in an ice bath.

-

Base Addition: Add a suitable base, such as pyridine or triethylamine (1.2 eq), to the solution. The base acts as an acid scavenger for the HCl generated during the reaction.

-

Reagent Addition: Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the cooled, stirred solution. [9]Maintaining a low temperature is crucial to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-12 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove the amine base), saturated aqueous NaHCO₃ (to remove any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield pure this compound. [5]

Characterization Protocol

-

Purity and Identity Confirmation: The identity and purity of the synthesized product should be confirmed.

Conclusion

This compound is a well-defined molecule with a structure confirmed by X-ray crystallography and various spectroscopic techniques. Its tetrahedral sulfonamide core and planar bromophenyl ring are key features. While constitutional and rotational isomerism are relevant concepts, the most significant isomeric behavior is the sulfonamide-sulfonimide tautomerism, an equilibrium sensitive to solvent polarity. The synthetic route from 4-bromoaniline and methanesulfonyl chloride is robust and reliable. A thorough understanding of this molecule's structure, properties, and potential for isomerism is essential for its effective application in the design and synthesis of more complex chemical entities in pharmaceutical and materials science research.

References

- Vulcanchem. This compound - 4284-50-8.

- New Journal of Chemistry. Sulfonamide vs. sulfonimide: tautomerism and electronic structure analysis of N-heterocyclic arenesulfonamides. RSC Publishing.

- RSC Publishing. (2017-06-26). Sulfonamide vs. sulfonimide: tautomerism and electronic structure analysis of N-heterocyclic arenesulfonamides.

- IUCr Journals. Synthesis, structure and sulfonamide–sulfonimide tautomerism of sulfonamide–1,2,4-triazine derivatives.

- ResearchGate. Tautomerism in the Sulfonamide Moiety: Synthesis, Experimental and Theoretical Characterizations | Request PDF.

- Chemdiv. Compound this compound.

- PubChemLite. This compound (C7H8BrNO2S).

- ResearchGate. (a) Four different tautomeric forms can be adopted by the cyclic...

- ResearchGate. (2025-08-10). This compound.

- ChemicalBook. This compound, 97% | 4284-50-8.

- SpectraBase. This compound.

- ResearchGate. (2015-02-05). Synthesis, Characterization and X-ray Diffraction Studies on N-(4-Bromophenyl)-4-methoxybenzenesulfonamide.

- Benchchem. Methanesulfonamide: A Versatile Building Block in Modern Organic Synthesis.

- PMC. The crystal structures of four N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides.

Sources

- 1. This compound (4284-50-8) for sale [vulcanchem.com]

- 2. Compound this compound - Chemdiv [chemdiv.com]

- 3. PubChemLite - this compound (C7H8BrNO2S) [pubchemlite.lcsb.uni.lu]

- 4. This compound, 97% | 4284-50-8 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Sulfonamide vs. sulfonimide: tautomerism and electronic structure analysis of N-heterocyclic arenesulfonamides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Sulfonamide vs. sulfonimide: tautomerism and electronic structure analysis of N-heterocyclic arenesulfonamides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. The crystal structures of four N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide on the Solubility and Partition Characteristics of N-(4-Bromophenyl)methanesulfonamide

Preamble: The Physicochemical Keystone of Drug Viability

In the landscape of drug discovery and development, the intrinsic physicochemical properties of a candidate molecule are the bedrock upon which its ultimate therapeutic success is built. Among these, aqueous solubility and lipophilicity stand as paramount gatekeepers of bioavailability. N-(4-Bromophenyl)methanesulfonamide, a compound of interest within the broader class of sulfonamides, presents a classic case study in the delicate balance between these critical parameters. Its structure, featuring a polar sulfonamide group and a nonpolar bromophenyl ring, necessitates a thorough and nuanced understanding of its behavior in both aqueous and lipid environments. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive technical framework for evaluating these characteristics, blending theoretical underpinnings with actionable, field-proven experimental methodologies.

Section 1: Core Physicochemical Profile

A foundational understanding of this compound begins with its key physical and chemical identifiers. These parameters provide the initial clues to its expected behavior and inform the design of subsequent experimental investigations.

| Property | Value | Source/Method |

| Molecular Formula | C₇H₈BrNO₂S | - |

| Molecular Weight | 250.11 g/mol | |

| Melting Point | 137-141 °C | [1] |

| Appearance | White to off-white solid | [1] |

| Predicted LogP | 1.96 - 2.97 | [2][3][4] |

| Predicted LogD (pH 7.4) | 1.7669 | [2] |

| Predicted Aqueous Solubility (LogSw) | -2.5919 | [2] |

| Predicted pKa | 7.62 ± 0.10 | [1] |

Note: LogP, LogD, LogSw, and pKa values are computationally predicted and require experimental verification for definitive characterization.

Section 2: The Theoretical Underpinnings of Solubility and Partitioning

The interplay of a molecule's structural features with its environment governs its solubility and partitioning behavior. For this compound, two key aspects are of primary importance: its ionization state and its solid-state properties.

The Critical Role of pKa and Ionization

The sulfonamide moiety of this compound contains an acidic proton. The predicted pKa of approximately 7.62 suggests that the ionization state of this molecule will be highly dependent on the pH of its environment.[1]

-

Below the pKa: In acidic environments (pH < 7.62), the compound will exist predominantly in its neutral, un-ionized form. This form is typically less water-soluble due to the absence of a charge to interact favorably with polar water molecules.

-

Above the pKa: In basic environments (pH > 7.62), the sulfonamide proton will be lost, resulting in an anionic conjugate base. This ionized form will exhibit significantly higher aqueous solubility.

This pH-dependent solubility is a crucial consideration for oral drug delivery, as the molecule will encounter a wide range of pH environments, from the acidic stomach to the more neutral intestine.

Solid-State Effects: The Energy of Dissolution

The relatively high melting point of this compound (137-141 °C) is indicative of a stable crystal lattice structure with significant intermolecular forces.[1] For dissolution to occur, energy must be supplied to overcome these lattice forces. A higher melting point often correlates with lower intrinsic solubility of the solid form.

Section 3: Rigorous Experimental Characterization

While predictive models offer valuable initial insights, definitive characterization of solubility and partitioning necessitates robust experimental determination. The following protocols represent industry-standard, self-validating methodologies.

Thermodynamic (Equilibrium) Solubility Determination

The "gold standard" for assessing the intrinsic solubility of a compound is the shake-flask method. This approach measures the equilibrium concentration of a compound in a saturated solution, providing a thermodynamically stable value.

Experimental Workflow: Shake-Flask Method

Caption: Workflow for thermodynamic solubility determination.

Detailed Protocol:

-

System Preparation: Add an excess of solid this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container. The presence of undissolved solid at the end of the experiment is a critical self-validating checkpoint.

-

Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and solid states is achieved.

-

Phase Separation: Carefully separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., PVDF).

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Interpretation: The measured concentration represents the thermodynamic solubility of this compound in the specified buffer at the given temperature.

Kinetic Solubility Profiling

In early-stage drug discovery, a higher throughput assessment of solubility is often required. Kinetic solubility assays provide a rapid indication of a compound's propensity to precipitate from a supersaturated solution, which is relevant to many in vitro screening protocols.

Experimental Workflow: Kinetic Solubility Assay

Caption: Workflow for kinetic solubility determination.

Detailed Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Aqueous Dilution: Add a small aliquot of the DMSO stock solution to the aqueous buffer of interest and mix thoroughly. This creates a transiently supersaturated solution.

-

Incubation and Precipitation Monitoring: Incubate the solution for a defined period (e.g., 1-2 hours) and monitor for the formation of a precipitate. This can be done visually or instrumentally (e.g., by nephelometry).

-

Quantification: After the incubation period, separate any precipitate and quantify the concentration of the compound remaining in solution, typically by HPLC-UV.

-

Data Interpretation: The resulting concentration is the kinetic solubility under the specific assay conditions. It is important to note that this value is often higher than the thermodynamic solubility.

Partition Coefficient (LogP) and Distribution Coefficient (LogD) Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity in its neutral form, while the distribution coefficient (LogD) accounts for both neutral and ionized species at a specific pH. The shake-flask method is the definitive technique for their determination.

Experimental Workflow: LogP/LogD Determination

Caption: Workflow for LogP/LogD determination.

Detailed Protocol:

-

Phase Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., water for LogP, or a specific pH buffer like PBS at pH 7.4 for LogD) and vice versa.

-

Partitioning: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and aqueous phases.

-

Equilibration: Vigorously shake the mixture for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Allow the two phases to separate completely, typically aided by centrifugation.

-

Quantification: Accurately measure the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method like HPLC-UV.

-

Calculation:

-

LogP: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]) (for the neutral species)

-

LogD: LogD = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Buffer at specific pH])

-

Section 4: Synthesis and Forward-Looking Perspectives

The available data, though largely predictive, suggests that this compound is a compound of moderate lipophilicity with pH-dependent aqueous solubility. The predicted pKa near the physiological pH of the intestine highlights the critical need for experimental determination of its solubility profile across a range of pH values. The provided protocols offer a robust framework for generating this essential data.

For drug development professionals, the moderate LogP is promising for membrane permeability. However, the potentially low aqueous solubility in its neutral form may present challenges for dissolution and absorption. Future work should focus on experimental validation of the predicted values and may explore formulation strategies, such as salt formation or the use of solubility enhancers, to optimize the biopharmaceutical properties of this compound.

References

-

ResearchGate. Calculated partition coefficients of the compounds investigated. [Link]

-

ResearchGate. The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. [Link]

-

PubMed. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. [Link]

-

PubMed. pH-induced solubility transition of sulfonamide-based polymers. [Link]

-

Solubility of Things. 4'-Bromoacetanilide. [Link]

-

Eurofins Discovery. Partition coefficient (log D, n-octanol/PBS, pH 7.4) - US. [Link]

-

PubChemLite. This compound (C7H8BrNO2S). [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of N-(4-Bromophenyl)methanesulfonamide

Abstract: This technical guide provides a comprehensive analysis of the melting and boiling points of N-(4-Bromophenyl)methanesulfonamide (CAS No: 4284-50-8), a key sulfonamide derivative. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of values. It delves into the underlying principles governing these physical properties, provides detailed, field-proven experimental protocols for their determination, and discusses the critical implications of these parameters in purity assessment, synthetic strategy, and pharmaceutical formulation. The protocols are presented as self-validating systems, emphasizing causality and experimental integrity.

Introduction: The Significance of this compound

This compound is an organosulfur compound featuring a central methanesulfonamide core substituted with a 4-bromophenyl group on the nitrogen atom.[1] Its structure, containing a hydrogen bond donor (the N-H group), hydrogen bond acceptors (the sulfonyl oxygens), and a functionalized aromatic ring, makes it a valuable building block in medicinal chemistry and organic synthesis.[1] The bromine atom, in particular, serves as a versatile synthetic handle for elaboration into more complex molecules via cross-coupling reactions.[1]

Understanding the fundamental physicochemical properties of a compound, such as its melting and boiling points, is a non-negotiable prerequisite for its effective application. These parameters are not merely static data points; they are direct indicators of a substance's purity, thermal stability, and the nature of its intermolecular forces. For professionals in drug development, these properties profoundly influence critical decisions related to compound purification, formulation, stability testing, and ultimately, bioavailability.

Core Physicochemical Properties

The defining thermal characteristics of this compound are a direct consequence of its molecular structure. The presence of the polar sulfonamide group allows for strong dipole-dipole interactions and hydrogen bonding, while the bromophenyl ring contributes to van der Waals forces. These combined intermolecular forces require significant thermal energy to overcome, resulting in a high melting point and a very high boiling point for a molecule of its size.[1]

Summary of Physical Data

The key quantitative physical properties of this compound are summarized below for rapid reference.

| Property | Value | Source(s) |

| CAS Number | 4284-50-8 | [1][2] |

| Appearance | White to off-white solid | [2] |

| Molecular Formula | C₇H₈BrNO₂S | [1][3] |

| Molecular Weight | 250.11 g/mol | [2] |

| Melting Point | 137-141 °C | [1][2] |

| Boiling Point | 333.0 °C at 760 mmHg (Predicted) | [1][2] |

| Density | 1.711 g/cm³ (Predicted) | [1][2] |

Note: The boiling point is a predicted value, as is common for high-melting solids where decomposition may occur before boiling at atmospheric pressure.

Experimental Determination Protocols

The following sections provide detailed, step-by-step methodologies for the accurate determination of melting and boiling points. These protocols are designed to be robust and self-validating.

Melting Point Determination: Digital Capillary Method

The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid phase to the liquid phase. For a pure substance, this transition occurs over a very narrow range (typically <1 °C). The presence of impurities disrupts the crystal lattice, typically causing a depression and broadening of the melting range. Therefore, this method is a powerful, first-line indicator of sample purity.

Protocol Steps:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as moisture can depress the melting point.

-

Crush a small amount of the sample into a fine powder on a watch glass using a spatula. This is critical for uniform packing and efficient heat transfer within the capillary tube.

-

-

Capillary Loading:

-

Tap the open end of a capillary tube (sealed at one end) into the powder.

-

Invert the tube and tap its sealed end gently on a hard surface, or drop it down a long glass tube, to pack the powder tightly into the bottom. A packed sample height of 2-3 mm is ideal. Insufficient packing can lead to inaccurate readings due to slow heat transfer.

-

-

Instrument Setup:

-

Insert the loaded capillary tube into the heating block of a calibrated digital melting point apparatus.

-

Set a rapid heating ramp (e.g., 10-15 °C/min) to approach the expected melting point (approx. 137 °C).

-

-

Measurement:

-

Once the temperature is within 15-20 °C of the expected melting point, reset the ramp rate to a slower value (1-2 °C/min). This slow rate is essential to allow the sample and thermometer to be in thermal equilibrium, ensuring an accurate reading.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the last solid crystal melts (T₂).

-

The melting range is reported as T₁ - T₂. For pure this compound, this should fall within the 137-141 °C range.[1][2]

-

-

Validation:

Diagram: Melting Point Determination Workflow

Caption: Workflow for Capillary Melting Point Determination.

Boiling Point Determination: Micro Method (Siwoloboff's Method)

Given the high predicted boiling point of 333 °C, standard distillation is impractical and may lead to decomposition. A micro boiling point determination is a more suitable technique that requires only a small amount of sample. The principle is to heat the sample and identify the temperature at which its vapor pressure equals the atmospheric pressure.

Protocol Steps:

-

Apparatus Assembly:

-

Add a small amount (approx. 0.5 mL) of this compound into a small-diameter test tube (e.g., a Durham tube).

-

Take a capillary tube (sealed at one end) and place it into the test tube with the open end down.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

-

Heating:

-

Immerse the assembly in a heating bath (e.g., mineral oil or a heating block), ensuring the rubber band is above the liquid level to prevent degradation.

-

Begin heating the bath at a moderate rate. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

-

Measurement:

-

Continue heating until the bubbling becomes a rapid, continuous stream. This indicates the sample's vapor pressure is overcoming the atmospheric pressure.

-

Turn off the heat and allow the bath to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube. At this exact moment, the vapor pressure of the sample is equal to the external pressure.

-

-

Validation:

-

The cooling process must be slow to obtain an accurate reading.

-

Repeat the determination to check for consistency. Note that this method is highly dependent on precise observation.

-

Diagram: Micro Boiling Point Determination Workflow

Caption: Workflow for Micro Boiling Point Determination.

Implications in Research and Development

-

Purity Assessment: A sharp melting point range that matches the literature value (137-141 °C) is a strong primary indicator of high purity. A broad or depressed range suggests the presence of impurities, such as residual starting materials (e.g., 4-bromoaniline) or solvents from a recrystallization step.

-

Synthetic Route Confirmation: The physical properties of a synthesized compound serve as a crucial data point for structural confirmation, complementing spectroscopic data (NMR, IR, MS).

-

Pharmaceutical Formulation: The high melting point suggests strong crystal lattice energy. This has direct implications for the compound's solubility and dissolution rate—key factors in determining its bioavailability. Formulation scientists may need to employ techniques like micronization or the creation of amorphous solid dispersions to improve the dissolution profile of such a crystalline, high-melting-point compound.

-

Thermal Stability: The significant difference between the melting point and the predicted boiling point indicates a wide liquid range and good thermal stability, which is advantageous for processing and storage.

Conclusion

The melting point (137-141 °C) and predicted boiling point (333 °C) of this compound are defining physicochemical parameters that govern its behavior and application. These values, rooted in the compound's strong intermolecular forces, are not merely benchmarks but are critical tools for assessing purity, confirming identity, and guiding pharmaceutical development. The rigorous experimental protocols detailed herein provide a reliable framework for verifying these properties, ensuring data integrity and enabling the confident application of this versatile chemical building block in advanced scientific research.

References

-

This compound - 4284-50-8 - Vulcanchem.

-

This compound, 97% | 4284-50-8 - ChemicalBook.

-

This compound 97 | 4284-50-8 - Sigma-Aldrich.

-

This compound (C7H8BrNO2S) - PubChem.

-

Methanesulfonamide: A Versatile Building Block in Modern Organic Synthesis - Benchchem.

-

Vanillin CAS#: 121-33-5 - ChemicalBook.

-

Vanillin Melting Point Standard (Approximately 82 degrees) (1711009) | Pharmaffiliates.

Sources

The Diverse Biological Landscape of N-(4-Bromophenyl)methanesulfonamide Derivatives: A Guide for Drug Discovery Professionals

An In-depth Technical Guide

Executive Summary

The N-(4-Bromophenyl)methanesulfonamide scaffold represents a privileged structure in medicinal chemistry, serving as a versatile core for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the synthesis, biological activities, and structure-activity relationships (SAR) of its derivatives. We synthesize field-proven insights and experimental data to illuminate the significant potential of this chemical class in oncology, infectious diseases, and inflammatory disorders. Key areas of focus include their potent anticancer, antimicrobial, and anti-inflammatory properties, substantiated by quantitative data from in vitro and in vivo studies. Detailed, self-validating experimental protocols are provided to ensure methodological rigor and reproducibility. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this compound derivatives in their research and development programs.

Introduction to the this compound Core

The sulfonamide functional group (-SO₂NH-) is a cornerstone of modern pharmacotherapy, first introduced with the discovery of antibacterial sulfa drugs.[1] Its unique physicochemical properties, including the ability to act as a hydrogen bond donor and acceptor and its strong electron-withdrawing nature, make it a crucial pharmacophore in drug design.[2] When integrated into the this compound structure, the sulfonamide moiety is combined with a brominated aromatic ring. This combination offers distinct advantages for drug development:

-

The Sulfonamide Group: Provides a key interaction point with various biological targets and contributes to favorable pharmacokinetic properties.[2]

-

The 4-Bromophenyl Group: The bromine atom serves as a critical handle for synthetic modification via cross-coupling reactions, allowing for the systematic exploration of chemical space.[3] Its lipophilicity and electronic effects can significantly enhance binding affinity and biological potency.[4]

This guide will explore the multifaceted biological activities stemming from this core structure, providing the technical foundation necessary for its strategic application in drug discovery.

Synthesis and Characterization: A Foundational Workflow

The synthesis of this compound and its derivatives is typically straightforward, making this scaffold highly accessible for medicinal chemistry campaigns. The foundational reaction involves the condensation of an appropriately substituted aniline with a sulfonyl chloride.[3][5]

General Synthesis Pathway

The core structure is generally prepared by reacting 4-bromoaniline with methanesulfonyl chloride in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct.[3][5] Further derivatization can be achieved through reactions like Suzuki-Miyaura cross-coupling, leveraging the reactivity of the bromine atom to introduce diverse aryl or heteroaryl substituents.[6][7]

Caption: General synthesis workflow for this compound derivatives.

Experimental Protocol: Synthesis of N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide

This protocol provides a validated method for synthesizing a representative derivative, demonstrating the core sulfonylation reaction.[8]

Materials:

-

2-Amino-5-bromoacetophenone

-

4-Methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride)

-

Pyridine (anhydrous)

-

Ice-cold water

-

Acetonitrile

Procedure:

-

Dissolve 2-amino-5-bromoacetophenone (1.00 g, 4.67 mmol) in 20 mL of anhydrous pyridine in a round-bottom flask.[8]

-

Gradually add 4-methylbenzenesulfonyl chloride (1.2 equivalents) to the solution while stirring.

-

Causality: Pyridine acts as both the solvent and the base, scavenging the HCl generated during the reaction to drive the equilibrium towards product formation.

-

Fit the flask with a condenser and stir the mixture under reflux for 2 hours.[8]

-

After cooling to room temperature, quench the reaction by pouring the mixture into a beaker of ice-cold water. This will precipitate the product.

-

Collect the precipitate by vacuum filtration.

-

Recrystallize the crude solid from acetonitrile to afford the purified N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide as a white solid.[8]

-

Validation: Confirm the structure and purity of the final product using NMR (¹H & ¹³C), mass spectrometry, and melting point analysis.

Key Biological Activities and Mechanistic Insights

Derivatives of this compound exhibit a remarkable spectrum of biological activities, positioning them as promising candidates for multiple therapeutic areas.[2]

Antimicrobial Activity

The sulfonamide core is historically linked to antimicrobial action. These compounds often function as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[1] By mimicking the natural substrate, p-aminobenzoic acid (PABA), they disrupt the production of purines and DNA, leading to a bacteriostatic effect.[1][2]

Mechanism of Action: Folic Acid Synthesis Inhibition

Caption: Competitive inhibition of bacterial folic acid synthesis by sulfonamides.

Table 1: In Vitro Antimicrobial Activity of Selected Derivatives

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| N-(4-Bromo-2-nitrophenyl)-4-methylbenzenesulfonamide | Staphylococcus aureus | 32 | [9] |

| 4H-1,3-oxazol-5-one derivative (6) | Enterococcus faecium | 125 | [10] |

| 4H-1,3-oxazol-5-one derivative (6) | Staphylococcus aureus | 250 | [10] |

| N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine (5) | Enterococcus faecium | 250 | [10] |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (5d) | Salmonella Typhi (XDR) | 6.25 |[11] |

MIC: Minimum Inhibitory Concentration; XDR: Extensively Drug-Resistant

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [6][12]

-

Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth) at 37°C for 18 hours. Adjust the turbidity of the culture to the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC (e.g., from 256 µg/mL to 0.5 µg/mL).

-

Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Interpretation: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[12]

-

Validation: The positive control must show distinct turbidity, and the negative control must remain clear. The assay should be performed in triplicate for statistical validity.

Anticancer Activity

Derivatives of this class have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of crucial tumor-associated enzymes and disruption of microtubule dynamics.[2][9]

-

Carbonic Anhydrase (CA) Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases, particularly the tumor-associated isoform CAIX.[1][2] CAIX is overexpressed in hypoxic tumors and helps maintain an acidic tumor microenvironment, promoting tumor growth and metastasis. Inhibition of CAIX can disrupt this process.

-

Microtubule Destabilization: Some derivatives have been found to interfere with microtubule assembly, a critical process for cell division.[9] This mechanism is shared by established chemotherapy agents and can lead to cell cycle arrest and apoptosis.

Table 2: In Vitro Anticancer Activity of Selected Derivatives

| Compound Class | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (4i) | SNB-75 (CNS Cancer) | % Growth Inhibition | 38.94 | [13] |

| Methanesulfonamide derivative (2g) | COLO-205 (Colon) | % Growth Inhibition | 36 | [14] |

| Thiobenzanilide derivative (17) | A375 (Melanoma) | EC₅₀ (24 h) | 11.8 µM | [15] |

| Phenylisoxazole sulfonamide (58) | BRD4-BD1 (Target) | IC₅₀ | 70 nM | [16] |

| Phenylisoxazole sulfonamide (58) | BRD4-BD2 (Target) | IC₅₀ | 140 nM |[16] |

IC₅₀: Half-maximal inhibitory concentration; EC₅₀: Half-maximal effective concentration

Protocol: MTT Assay for Cell Viability and Cytotoxicity [17] This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Plate human cancer cells (e.g., MDA-MB-468 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Taxol).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, can be determined by plotting a dose-response curve.

-

Validation: Ensure a clear dose-response relationship is observed and that the positive control shows significant cytotoxicity.[17]

Anti-inflammatory Activity

Several this compound derivatives have shown promising anti-inflammatory effects in preclinical models.[18] The mechanisms often involve the modulation of key inflammatory mediators. For instance, (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone, a related structure, was shown to reduce edema by acting on early inflammatory mediators, potentially via the histamine pathway.[19]

Table 3: In Vivo Anti-inflammatory Activity

| Compound | Model | Dose | % Edema Inhibition | Time Point | Reference |

|---|---|---|---|---|---|

| BTTSC | Carrageenan-induced paw edema | 300 mg/kg | 81.9% | 1 hour | [19] |

| BTTSC | Carrageenan-induced paw edema | 300 mg/kg | 83.2% | 2 hours | [19] |

| BTTSC | Compound 48/80-induced paw edema | 30 mg/kg | 56.53% | 15 min | [19] |

| Methanesulfonamide derivative (2i) | Carrageenan-induced paw edema | 50 mg/kg | 34.7% | - |[14][18] |

BTTSC: (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone

Protocol: Carrageenan-Induced Paw Edema in Rats [18][19] This is a standard in vivo model for evaluating acute anti-inflammatory activity.

-

Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions. Fast the animals overnight before the experiment.

-

Compound Administration: Administer the test compound orally (p.o.) or intraperitoneally (i.p.) at a specified dose (e.g., 50 mg/kg). Administer the vehicle to the control group and a standard drug (e.g., Phenylbutazone) to a reference group.[14][18]

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Causality: Carrageenan is a phlogistic agent that induces a biphasic inflammatory response, involving the release of histamine, serotonin, bradykinin, and prostaglandins.

-

Measurement of Edema: Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4 hours).

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

-

Validation: The control group should exhibit a significant and time-dependent increase in paw edema. The reference drug should produce a statistically significant reduction in edema.

Enzyme Inhibition

Beyond carbonic anhydrase, these derivatives have been shown to inhibit other therapeutically relevant enzymes. A study on N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides identified potent inhibitors of α-glucosidase and acetylcholinesterase (AChE).[1]

-

α-Glucosidase Inhibition: This is a key target for managing type-2 diabetes. Inhibitors slow the absorption of carbohydrates from the gut.

-

Acetylcholinesterase (AChE) Inhibition: This is a primary strategy for treating the symptoms of Alzheimer's disease.

Table 4: Enzyme Inhibitory Activity of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides [1]

| Compound ID | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| 5h (n-octyl group) | α-Glucosidase | 57.38 ± 0.19 |

| 5g (n-heptyl group) | Acetylcholinesterase | 92.13 ± 0.15 |

| 5h (n-octyl group) | Acetylcholinesterase | 98.72 ± 0.12 |

Structure-Activity Relationship (SAR) Insights

The analysis of how structural modifications affect biological activity is crucial for rational drug design. For this compound derivatives, several key SAR trends have emerged.

-

Lipophilicity and Chain Length: In the context of AChE inhibition, increasing the length of the alkyl chain on the sulfonamide nitrogen (increasing lipophilicity) enhanced the inhibitory activity.[1]

-

Substituents on the Phenyl Ring: For antimicrobial activity, the addition of a nitro group to the bromophenyl ring can enhance efficacy.[9] For COX-2 inhibition in related methanesulfonamide structures, electron-donating groups on an adjacent phenyl ring were found to increase selectivity.[2]

-

Heterocyclic Modifications: Converting the L-valine carboxyl group of an N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivative into a 4H-1,3-oxazol-5-one ring significantly boosted antimicrobial activity against E. faecium.[10]

SAR Visualization

Caption: Key structure-activity relationships for biological activity modulation.

Conclusion and Future Perspectives

The this compound scaffold is a highly productive platform for the discovery of new therapeutic agents. Its derivatives have demonstrated a wide array of potent biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting properties. The synthetic tractability of the core, particularly the utility of the bromine atom for diversification, allows for extensive SAR exploration and optimization of potency and selectivity.

Future research should focus on:

-

Target Deconvolution: Identifying the specific molecular targets for derivatives that show potent phenotypic effects.

-

Pharmacokinetic Optimization: Improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties to develop candidates suitable for in vivo efficacy studies and eventual clinical development.

-

Multi-Targeting Agents: Exploring the potential to design single molecules that can modulate multiple targets, which could be beneficial for complex diseases like cancer or neuroinflammation.[8]

By integrating rational design with robust biological evaluation, the this compound class of compounds will undoubtedly continue to yield promising drug candidates for challenging diseases.

References

- This compound - 4284-50-8. (n.d.). Vulcanchem.

- N-(4-Bromo-2-nitrophenyl)-4-methylbenzenesulfonamide. (n.d.). Benchchem.

- Riaz, N., et al. (2020). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). Juniper Publishers.

- Comparative Analysis of N-(4- bromobenzenesulfonyl)benzamide: An Evaluation of In Vitro and In Vivo Activities. (n.d.). Benchchem.

- de Lima, M. C. A., et al. (2016). Evaluation of anti-inflammatory effect of derivative (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone. PubMed.

- biological activity of methanesulfonamide derivatives. (n.d.). Benchchem.

- Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (2022). PSE Community.org.

- Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (n.d.). MDPI.

- Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. (n.d.). ResearchGate.

- A Comparative Guide to the Structure-Activity Relationship of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (n.d.). Benchchem.

- Siddiqa, A., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. PMC - NIH.

- CAS 4284-50-8: this compound. (n.d.). CymitQuimica.

- Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. (2022). ResearchGate.